molecular formula C6H14ClNO2 B1462773 3,3-Dimethoxypyrrolidine hydrochloride CAS No. 1263283-20-0

3,3-Dimethoxypyrrolidine hydrochloride

Cat. No.: B1462773
CAS No.: 1263283-20-0
M. Wt: 167.63 g/mol
InChI Key: YYCVNDMADGVVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxypyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a heterocyclic compound featuring a pyrrolidine ring substituted with two methoxy groups at the 3-position and a hydrochloride salt. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 3,3-Dimethoxypyrrolidine hydrochloride typically involves the reaction of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with trimethyl orthoformate in the presence of hydrochloric acid in methanol . The reaction mixture is stirred for several hours, followed by the addition of ethyl acetate to precipitate the product. The resultant solid is then filtered and dried to obtain this compound as an off-white solid .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

3,3-Dimethoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

Scientific Research Applications

3,3-Dimethoxypyrrolidine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

3,3-Dimethoxypyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which influences its solubility, reactivity, and overall chemical behavior.

Properties

IUPAC Name

3,3-dimethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCVNDMADGVVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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